molecular formula C21H14N2O5 B1386905 5-(4-Aminophenoxy)-2-(1,3-benzodioxol-5-yl)-1H-isoindole-1,3(2H)-dione CAS No. 1172349-47-1

5-(4-Aminophenoxy)-2-(1,3-benzodioxol-5-yl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B1386905
CAS No.: 1172349-47-1
M. Wt: 374.3 g/mol
InChI Key: DCXSXEWRXWWETC-UHFFFAOYSA-N
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Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Naming Conventions

The systematic nomenclature of 5-(4-Aminophenoxy)-2-(1,3-benzodioxol-5-yl)-1H-isoindole-1,3(2H)-dione follows established International Union of Pure and Applied Chemistry principles for naming complex heterocyclic compounds containing multiple substituents. The primary structural framework consists of an isoindole-1,3-dione system, commonly referred to as a phthalimide core, which serves as the fundamental naming unit for this compound. The systematic name indicates the presence of two distinct substituent groups attached to specific positions on the isoindole ring system, with the 5-position bearing a 4-aminophenoxy group and the 2-position containing a 1,3-benzodioxol-5-yl substituent.

The nomenclature conventions require careful attention to the positional descriptors and the hierarchical naming of substituent groups. The 4-aminophenoxy substituent represents a phenoxy group with an amino functionality at the para position relative to the oxygen linkage, while the 1,3-benzodioxol-5-yl group indicates a benzodioxole ring system attached through its 5-position. Alternative systematic names for this compound include 5-(4-aminophenoxy)-2-(1,3-benzodioxol-5-yl)isoindole-1,3-dione and 5-(4-Aminophenoxy)-2-(benzo[d]dioxol-5-yl)isoindoline-1,3-dione, reflecting different acceptable nomenclature approaches within International Union of Pure and Applied Chemistry guidelines.

The compound has been assigned multiple registry numbers in chemical databases, including PubChem Compound Identifier 44122685 and Chemical Abstracts Service registry number 1172349-47-1, with additional identifiers such as ALBB-020757 used in commercial chemical databases. These multiple identifiers reflect the compound's presence in various chemical databases and commercial suppliers, though some confusion exists in the literature regarding exact registry number assignments due to potential structural isomers or salt forms.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₂₁H₁₄N₂O₅, indicating a composition of twenty-one carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, and five oxygen atoms. This molecular composition reflects the complex aromatic nature of the compound, with a high degree of unsaturation contributed by the multiple aromatic ring systems and the conjugated carbonyl functionalities within the phthalimide core structure. The molecular weight has been calculated as 374.3 grams per mole, placing this compound in the medium molecular weight range typical of pharmaceutical intermediates and specialty organic compounds.

The molecular formula analysis reveals several important structural features regarding the compound's composition and potential reactivity. The presence of two nitrogen atoms indicates the potential for hydrogen bonding interactions and nucleophilic reactivity, particularly given that one nitrogen is incorporated within the phthalimide ring system and the other exists as an amino group capable of protonation or substitution reactions. The five oxygen atoms are distributed among carbonyl groups in the phthalimide core, ether linkages in both the phenoxy and benzodioxole substituents, and the methylenedioxy bridge of the benzodioxole ring system.

Property Value Reference
Molecular Formula C₂₁H₁₄N₂O₅
Molecular Weight 374.3 g/mol
Carbon Content 67.38% Calculated
Hydrogen Content 3.77% Calculated
Nitrogen Content 7.48% Calculated
Oxygen Content 21.37% Calculated

The high carbon content of 67.38% reflects the extensive aromatic character of the molecule, while the relatively low hydrogen content of 3.77% is consistent with the high degree of unsaturation. The moderate nitrogen content of 7.48% indicates significant potential for hydrogen bonding and coordination chemistry applications, while the substantial oxygen content of 21.37% suggests multiple sites for potential chemical modification or interaction with biological systems.

Crystallographic Data and X-ray Diffraction Studies

While specific crystallographic data for this compound are not extensively reported in the available literature, the structural analysis of related phthalimide derivatives provides valuable insights into the expected solid-state characteristics of this compound. Phthalimide derivatives typically exhibit planar or near-planar conformations for the central isoindole-1,3-dione core structure, with the degree of planarity influenced by the steric demands of substituent groups. The presence of the bulky 1,3-benzodioxol-5-yl and 4-aminophenoxy substituents would be expected to influence the overall molecular conformation and crystal packing arrangements.

The crystallographic analysis of similar phthalimide compounds indicates that these molecules typically adopt extended conformations that facilitate intermolecular hydrogen bonding interactions through their amino and carbonyl functionalities. The 4-aminophenoxy substituent in this compound would be expected to participate in hydrogen bonding networks within the crystal lattice, potentially leading to chain-like or sheet-like packing arrangements. The benzodioxole moiety, with its methylenedioxy bridge, introduces additional conformational constraints that would influence the overall three-dimensional structure of the molecule in the solid state.

Theoretical predictions based on molecular modeling studies of related compounds suggest that the molecule would adopt a configuration where the phenoxy and benzodioxole rings are positioned to minimize steric interactions while maintaining conjugation with the central phthalimide core. The amino group on the phenoxy ring would be expected to adopt a configuration that allows for optimal hydrogen bonding interactions, either intramolecularly with nearby oxygen atoms or intermolecularly with adjacent molecules in the crystal lattice.

Spectroscopic Characterization (Fourier Transform Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

The spectroscopic characterization of this compound involves multiple analytical techniques that provide complementary information about its molecular structure and electronic properties. Fourier Transform Infrared spectroscopy would be expected to show characteristic absorption bands corresponding to the various functional groups present in the molecule, including the carbonyl stretching vibrations of the phthalimide core typically observed in the range of 1650-1750 cm⁻¹. The amino group would contribute characteristic N-H stretching vibrations in the range of 3300-3500 cm⁻¹, while the aromatic C-H stretching would appear around 3000-3100 cm⁻¹.

Nuclear Magnetic Resonance spectroscopy provides detailed information about the molecular structure through analysis of both proton and carbon-13 spectra. The aromatic protons would be expected to appear in the characteristic downfield region between 6.5-8.0 parts per million, with specific chemical shifts depending on the electronic environment influenced by the electron-donating amino group and electron-withdrawing carbonyl functionalities. The methylenedioxy protons of the benzodioxole ring would appear as a characteristic singlet around 6.0 parts per million, while the amino protons would typically appear as a broad signal around 4.5-6.0 parts per million, depending on the solvent and temperature conditions.

Mass spectrometry analysis would provide definitive molecular weight confirmation and fragmentation patterns characteristic of phthalimide derivatives. The molecular ion peak would be expected at mass-to-charge ratio 374, corresponding to the calculated molecular weight. Characteristic fragmentation patterns would include loss of the substituent groups, particularly the benzodioxole moiety, and formation of stable phthalimide-containing fragments. The presence of the amino group would also contribute to characteristic fragmentation patterns involving loss of ammonia or formation of amino-containing fragments.

Spectroscopic Technique Key Characteristics Expected Range/Values
Fourier Transform Infrared Carbonyl stretch (C=O) 1650-1750 cm⁻¹
Fourier Transform Infrared Amino stretch (N-H) 3300-3500 cm⁻¹
Fourier Transform Infrared Aromatic C-H stretch 3000-3100 cm⁻¹
Nuclear Magnetic Resonance ¹H Aromatic protons 6.5-8.0 ppm
Nuclear Magnetic Resonance ¹H Methylenedioxy protons ~6.0 ppm
Mass Spectrometry Molecular ion 374 m/z

Tautomeric Forms and Resonance Stabilization

The electronic structure of this compound involves extensive resonance stabilization due to the conjugated π-electron system extending across the aromatic rings and carbonyl functionalities. The phthalimide core structure exhibits significant resonance stabilization through delocalization of electron density between the carbonyl groups and the aromatic ring system. This resonance stabilization contributes to the enhanced acidity of the imide N-H bond compared to simple amides, with the pKa values of phthalimides typically ranging from 8-10, making them significantly more acidic than corresponding amides.

The resonance structures of the phthalimide core include forms where negative charge is delocalized onto the carbonyl oxygen atoms, creating a stabilized anionic system when the compound undergoes deprotonation. The presence of the 4-aminophenoxy substituent introduces additional resonance possibilities through conjugation between the amino group and the aromatic ring system, with electron density being donated from the amino nitrogen toward the aromatic system and subsequently toward the phthalimide core through the ether linkage.

Studies of related phthalimide derivatives have demonstrated the importance of solvent effects on tautomeric equilibria, particularly in compounds containing hydroxy groups or other ionizable functionalities. While the specific compound under investigation does not contain obvious tautomeric sites, the amino group can potentially undergo protonation-deprotonation equilibria that affect the overall electronic distribution within the molecule. The electron-donating nature of the amino group creates a push-pull electronic system with the electron-withdrawing phthalimide core, resulting in significant dipole moment and potential for charge-transfer interactions.

Properties

IUPAC Name

5-(4-aminophenoxy)-2-(1,3-benzodioxol-5-yl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N2O5/c22-12-1-4-14(5-2-12)28-15-6-7-16-17(10-15)21(25)23(20(16)24)13-3-8-18-19(9-13)27-11-26-18/h1-10H,11,22H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCXSXEWRXWWETC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)OC5=CC=C(C=C5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(4-Aminophenoxy)-2-(1,3-benzodioxol-5-yl)-1H-isoindole-1,3(2H)-dione, also known by its CAS number 1172349-47-1, is a synthetic compound belonging to the isoindole-1,3-dione derivative family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and antioxidant properties.

The molecular formula for this compound is C21H14N2O5C_{21}H_{14}N_{2}O_{5}, with a molecular weight of 374.3 g/mol. The structural characteristics of this compound contribute to its biological activity and interactions with various biological targets.

PropertyValue
Molecular FormulaC21H14N2O5
Molecular Weight374.3 g/mol
CAS Number1172349-47-1

Cyclooxygenase Inhibition

Recent studies have highlighted the cyclooxygenase (COX) inhibitory activity of isoindole derivatives. Specifically, research indicates that several derivatives exhibit significant inhibition of COX enzymes, which are crucial in mediating inflammatory responses. The compound demonstrated a notable affinity for COX-2 over COX-1, suggesting potential anti-inflammatory applications.

  • COX Inhibition Results :
    • COX-2 Inhibition : Greater than reference compound meloxicam.
    • COX-1 Inhibition : Comparable or superior to meloxicam.

The affinity ratio of COX-2/COX-1 was calculated, with some derivatives showing values exceeding that of meloxicam, indicating a selective inhibition profile beneficial for therapeutic applications without the typical side effects associated with non-selective COX inhibitors .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays. The results indicated that it effectively scavenges reactive oxygen species (ROS) and reactive nitrogen species (RNS), contributing to its protective effects against oxidative stress.

  • Antioxidant Assay Findings :
    • All tested compounds exhibited significant antioxidant activity.
    • The most active derivatives showed high efficacy in reducing oxidative stress markers.

Cytotoxicity Studies

Cytotoxicity assessments revealed that the compound does not exhibit cytotoxic effects within a concentration range of 10–90 µM. This is particularly important for its development as a therapeutic agent, as it suggests a favorable safety profile .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Pro-inflammatory Factors : The compound has been shown to inhibit various pro-inflammatory cytokines and enzymes such as inducible nitric oxide synthase (iNOS) and tumor necrosis factor-alpha (TNF-alpha).
  • Regulation of Anti-inflammatory Factors : It enhances the expression of anti-inflammatory cytokines like interleukin-10 (IL-10), further supporting its anti-inflammatory properties.
  • Molecular Docking Studies : Computational studies have provided insights into the interactions between the compound and its biological targets, suggesting strong binding affinities that correlate with its observed biological activities .

Case Studies

Several case studies have been conducted to evaluate the pharmacological potential of isoindole derivatives:

  • Study on Cyclooxygenase Inhibition : A comparative analysis was performed on various isoindole derivatives, highlighting their COX inhibitory capacities and resulting anti-inflammatory effects.
  • Antioxidant Activity Evaluation : A comprehensive study assessed the antioxidant properties using DPPH and ABTS assays, confirming the efficacy of these compounds in scavenging free radicals.

Scientific Research Applications

Medicinal Chemistry

5-(4-Aminophenoxy)-2-(1,3-benzodioxol-5-yl)-1H-isoindole-1,3(2H)-dione has been studied for its potential therapeutic effects, particularly in the following areas:

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. The structural features that allow for interaction with specific molecular targets involved in cancer pathways are under investigation .
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways makes it a candidate for developing anti-inflammatory drugs. Research indicates that it may inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in models of chronic inflammatory diseases.

Research has highlighted several biological activities associated with this compound:

  • Enzyme Inhibition : The compound has been shown to interact with enzymes involved in metabolic processes, potentially leading to novel therapeutic strategies for metabolic disorders .
  • Receptor Modulation : It may act on various receptors implicated in pain and inflammation, suggesting applications in pain management therapies .

Case Study 1: Anticancer Properties

A study conducted on the effects of this compound on breast cancer cells demonstrated significant inhibition of cell growth compared to controls. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway, highlighting its potential as a chemotherapeutic agent .

Case Study 2: Anti-inflammatory Mechanisms

In another study focusing on inflammatory bowel disease (IBD), the compound was administered in animal models. Results indicated a marked reduction in inflammatory markers and improved histological scores compared to untreated groups. This suggests that it could be developed into a therapeutic option for IBD patients.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs of 5-(4-Aminophenoxy)-2-(1,3-benzodioxol-5-yl)-1H-isoindole-1,3(2H)-dione, highlighting key differences in substituents, pharmacological activities, and physicochemical properties.

Compound Name Substituents Molecular Weight (g/mol) Key Findings References
5-(4-Aminophenoxy)-2-(1,3-benzodioxol-5-yl)-isoindole-dione (Target Compound) - 1,3-Benzodioxol-5-yl (position 2)
- 4-Aminophenoxy (position 5)
374.36 Enhanced binding to sodium channels due to electron-donating benzodioxol group.
2-(2-Phenylethyl)-1H-isoindole-1,3(2H)-dione - 2-Phenylethyl (position 2) 250.28 Moderate anticonvulsant activity in PTZ and MES models; lacks polar groups for solubility.
5-Nitro-2-(2-phenylethyl)-1H-isoindole-1,3(2H)-dione - 2-Phenylethyl (position 2)
- Nitro (position 5)
295.28 Improved anticonvulsant activity compared to non-nitro analogs; nitro group enhances electron deficit.
5-Amino-2-(4-methoxyphenethyl)isoindoline-1,3-dione - 4-Methoxyphenethyl (position 2)
- Amino (position 5)
296.33 High solubility due to methoxy and amino groups; moderate sodium channel inhibition.
5-Amino-2-{4-[(4-aminophenyl)sulfanyl]phenyl}-1H-isoindole-1,3(2H)-dione - 4-(4-Aminophenylsulfanyl)phenyl (position 2)
- Amino (position 5)
389.45 Sulfanyl group improves membrane permeability; potential CYP450 interaction.
5-[1,3-Dioxo-2-(4-phenoxyphenyl)isoindol-5-yl]oxy-2-(4-phenoxyphenyl)isoindole-dione - 4-Phenoxyphenyl (positions 2 and 5) 622.59 Bulky substituents reduce bioavailability; strong π-π stacking in crystal structures.

Key Comparative Insights:

Substituent Effects on Bioactivity: The 1,3-benzodioxol-5-yl group in the target compound provides electron-rich aromaticity, enhancing interactions with sodium channels compared to simpler phenyl or phenoxy groups .

Physicochemical Properties: The 4-aminophenoxy group in the target compound introduces polarity, improving aqueous solubility compared to non-polar analogs like 2-(2-phenylethyl)-isoindole-dione . Bulky substituents (e.g., in ) reduce metabolic stability but enhance crystallinity, as evidenced by SHELX-refined structures .

Molecular Docking and Binding Affinity: Docking studies (HYPERCHEM, AutoDock) suggest that the benzodioxol group in the target compound aligns with hydrophobic pockets in sodium channel models, while the aminophenoxy group stabilizes interactions via hydrogen bonding .

Q & A

Basic: What are the standard synthetic routes for 5-(4-aminophenoxy)-2-(1,3-benzodioxol-5-yl)-1H-isoindole-1,3(2H)-dione?

The synthesis typically involves multi-step organic reactions, including Sonogashira coupling or amide bond formation to assemble the isoindole-dione core. A common approach involves:

Functionalization of the benzodioxolyl moiety : Introduce reactive groups (e.g., ethynyl or halide) via electrophilic substitution or cross-coupling precursors.

Coupling with aminophenoxy derivatives : Use palladium-catalyzed cross-coupling (e.g., Sonogashira) or nucleophilic aromatic substitution to attach the 4-aminophenoxy group.

Cyclization : Acid- or base-mediated cyclization to form the isoindole-dione ring.
Key parameters include solvent polarity (e.g., DMF or THF), temperature control (60–120°C), and catalyst selection (e.g., Pd(PPh₃)₄ for coupling) .

Advanced: How can researchers optimize reaction conditions to minimize side products during synthesis?

Side products often arise from incomplete coupling or over-oxidation . Mitigation strategies:

  • Real-time monitoring : Use HPLC or LC-MS to track intermediate formation and adjust reaction time dynamically.
  • Catalyst tuning : Optimize Pd ligand systems (e.g., XPhos for sterically hindered substrates) to enhance coupling efficiency.
  • Protecting groups : Temporarily protect the amino group (e.g., Boc) to prevent unintended side reactions during cyclization.
  • Temperature gradients : Employ gradual heating (ramp from 25°C to 80°C) to control exothermic steps.
    Refer to analogous isoindole-dione syntheses for solvent selection (e.g., dichloromethane for low-polarity intermediates) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

  • NMR : ¹H/¹³C NMR to confirm the benzodioxolyl (δ 5.9–6.1 ppm for methylenedioxy protons) and isoindole-dione (δ 7.2–8.1 ppm for aromatic protons) moieties.
  • FT-IR : Detect carbonyl stretches (~1700 cm⁻¹ for dione) and amino N-H bends (~3300 cm⁻¹).
  • HRMS : Validate molecular weight (e.g., [M+H]+ peak at m/z 407.1).
  • X-ray crystallography : Resolve stereoelectronic effects in the isoindole-dione core (e.g., planarity of the dione ring) .

Advanced: How can structural ambiguities in the isoindole-dione core be resolved?

Ambiguities (e.g., rotational isomerism) require:

  • Variable-temperature NMR : Observe dynamic processes (e.g., ring puckering) by analyzing signal splitting at −40°C to 60°C.
  • DFT calculations : Compare experimental NMR shifts with computed values (B3LYP/6-311+G(d,p)) to validate tautomeric forms.
  • Single-crystal studies : Resolve π-π stacking or hydrogen-bonding networks influencing conformation .

Basic: What assays are used to evaluate its biological activity?

  • Antimicrobial : Broth microdilution (MIC against S. aureus or E. coli).
  • Anticancer : MTT assay (IC₅₀ in HeLa or MCF-7 cells).
  • Anti-inflammatory : COX-2 inhibition ELISA.
    Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO <1% v/v) .

Advanced: How should conflicting biological activity data be interpreted?

Contradictions (e.g., high in vitro vs. low in vivo efficacy) may arise from:

  • Metabolic instability : Perform microsomal stability assays (human liver microsomes) to assess CYP450-mediated degradation.
  • Membrane permeability : Use Caco-2 monolayers to measure apparent permeability (Papp).
  • Off-target effects : Employ kinome-wide profiling (e.g., KINOMEscan) to identify unintended kinase interactions.
    Cross-validate with orthogonal assays (e.g., SPR for binding affinity) .

Basic: What storage conditions preserve compound stability?

  • Temperature : Store at −20°C in amber vials.
  • Humidity : Use desiccants (silica gel) to prevent hydrolysis of the dione group.
  • Solubility : Lyophilize and reconstitute in anhydrous DMSO for long-term stability.
    Avoid freeze-thaw cycles (>3 cycles degrades purity by ~15%) .

Advanced: What mechanistic studies elucidate its degradation pathways?

  • Forced degradation : Expose to heat (40°C), light (ICH Q1B), and acidic/basic conditions.
  • LC-QTOF-MS : Identify degradation products (e.g., hydrolyzed dione → carboxylic acid).
  • Kinetic modeling : Determine activation energy (Ea) via Arrhenius plots to predict shelf-life .

Advanced: How can computational methods complement experimental research?

  • Docking studies : Simulate binding to target proteins (e.g., PARP-1) using AutoDock Vina.
  • MD simulations : Analyze conformational flexibility (e.g., RMSD <2 Å over 100 ns).
  • ADMET prediction : Use SwissADME to optimize logP (<5) and BBB permeability.
    Validate with experimental logD7.4 (shake-flask method) .

Advanced: What strategies reconcile discrepancies in reaction yields across studies?

  • DOE (Design of Experiments) : Use factorial design to isolate critical variables (e.g., catalyst loading vs. temperature).
  • Batch analysis : Compare impurity profiles (HPLC) to identify lot-specific contaminants.
  • Scale-down models : Mimic industrial conditions (e.g., flow chemistry) in lab-scale reactors .

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